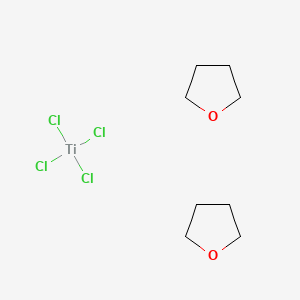
Tetrachlorobis(tetrahydrofuran)titanium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetrachlorobis(tetrahydrofuran)titanium(IV) is a chemical compound with the molecular formula TiCl4·2THF. It is a titanium complex that is commonly used in organic synthesis due to its Lewis acidic properties. This compound is known for its role as a catalyst in various chemical reactions, particularly in the synthesis of aromatic compounds through Friedel-Crafts reactions .
準備方法
Synthetic Routes and Reaction Conditions
Tetrachlorobis(tetrahydrofuran)titanium(IV) is typically synthesized by reacting titanium tetrachloride (TiCl4) with tetrahydrofuran (THF) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction can be represented as follows:
TiCl4+2THF→TiCl4⋅2THF
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting complex is then purified by recrystallization or other suitable methods to obtain a high-purity product .
Industrial Production Methods
In an industrial setting, the production of Tetrachlorobis(tetrahydrofuran)titanium(IV) follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure consistent product quality. The purified product is then packaged under inert conditions to prevent degradation during storage and transportation .
化学反応の分析
Types of Reactions
Tetrachlorobis(tetrahydrofuran)titanium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tetrahydrofuran ligands are replaced by other ligands.
Catalytic Reactions: It acts as a catalyst in Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds in aromatic compounds.
Common Reagents and Conditions
Friedel-Crafts Reactions: Common reagents include alkyl halides or acyl halides, and the reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the titanium complex.
Hydroamination Reactions: Tetrachlorobis(tetrahydrofuran)titanium(IV) can catalyze the addition of amines to alkenes, forming amine derivatives under mild conditions.
Major Products Formed
Aromatic Compounds: In Friedel-Crafts reactions, the major products are alkylated or acylated aromatic compounds.
Amine Derivatives: In hydroamination reactions, the major products are amine derivatives of alkenes.
科学的研究の応用
Tetrachlorobis(tetrahydrofuran)titanium(IV) has a wide range of applications in scientific research, including:
Organic Synthesis: It is widely used as a catalyst in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Polymer Chemistry: It is used in the polymerization of olefins and other monomers to produce high-performance polymers.
Material Science: It is employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Research: It is used in the study of enzyme mimetics and the development of new catalytic systems for biochemical applications.
作用機序
The mechanism of action of Tetrachlorobis(tetrahydrofuran)titanium(IV) primarily involves its Lewis acidic properties. As a Lewis acid, it can accept electron pairs from nucleophiles, facilitating various chemical transformations. The titanium center in the complex acts as the active site, interacting with substrates and promoting the formation of new chemical bonds. The tetrahydrofuran ligands stabilize the titanium center and enhance its reactivity .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium complex used in organic synthesis and catalysis.
Titanium(IV) isopropoxide: A titanium alkoxide used in the synthesis of titanium dioxide and other titanium-containing materials.
Zirconium(IV) chloride tetrahydrofuran complex: A zirconium analog with similar catalytic properties.
Uniqueness
Tetrachlorobis(tetrahydrofuran)titanium(IV) is unique due to its high Lewis acidity and stability in various reaction conditions. Its ability to catalyze a wide range of reactions, including Friedel-Crafts and hydroamination reactions, makes it a versatile reagent in organic synthesis. Additionally, its stability and ease of handling compared to other titanium complexes contribute to its widespread use in research and industrial applications .
特性
CAS番号 |
31011-57-1 |
|---|---|
分子式 |
C8H16Cl4O2Ti |
分子量 |
333.9 g/mol |
IUPAC名 |
oxolane;tetrachlorotitanium |
InChI |
InChI=1S/2C4H8O.4ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChIキー |
LXWBMENBONGPSB-UHFFFAOYSA-J |
SMILES |
C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl |
正規SMILES |
C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















